
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, chlorine, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ketone formation. For instance, the bromination of a pyrene solution in carbon tetrachloride using a bromine solution can be a starting point . The reaction conditions often involve controlled temperatures and the use of solvents like carbon tetrachloride or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction times can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through electrophilic substitution and nucleophilic addition reactions. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
2-Bromomethyl-1,3-dioxolane: Used in the preparation of unsaturated aldehydes.
2,2-Bis(bromomethyl)-1,3-propanediol: Utilized in polymer synthesis.
1-Bromo-2-butyne: Employed in radical polymerization.
Properties
Molecular Formula |
C10H9BrCl2O |
|---|---|
Molecular Weight |
295.98 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-chlorophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5H2,1H3 |
InChI Key |
WWXVIKHBXJINOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)Cl)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


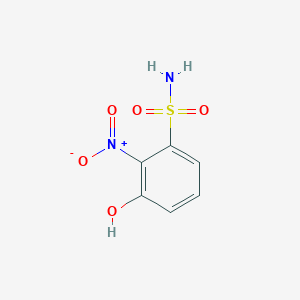
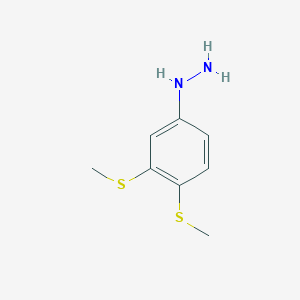
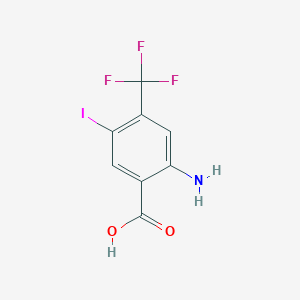




![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)
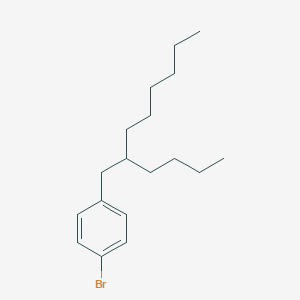
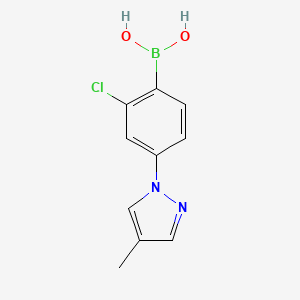

![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)

